molecular formula C19H20N2O3S B2657434 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione CAS No. 866346-44-3

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B2657434
CAS No.: 866346-44-3
M. Wt: 356.44
InChI Key: KNTRTQJGFCKVTM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Imidazole-2-thione derivatives are an important class of heterocyclic compounds with a rich profile in medicinal chemistry research . The electron-rich imidazole core, which contains sulfur and nitrogen heteroatoms, is a privileged structure that can engage in various noncovalent interactions, making it a valuable scaffold for constructing supramolecular complexes with biological potential . Specifically, imidazole-2-thione derivatives have been reported to exhibit a range of pharmacological activities, including antimicrobial, antifungal, and antioxidant properties . The presence of the 3,4-dimethoxyphenyl moiety is a common feature in many bioactive molecules and is frequently explored in drug design . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure makes it a candidate for investigating new antimicrobial agents, particularly given the urgent need for novel compounds to combat rising bacterial resistance . Furthermore, its potential as a ligand for metal complexes can be explored, an area of growing interest for developing new anticancer and imaging agents . As with all compounds of this class, researchers are encouraged to conduct their own thorough characterization and biological testing to validate its utility for their specific applications.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-15-8-6-14(7-9-15)21-12-16(20-19(21)25)13-5-10-17(22-2)18(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTRTQJGFCKVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form the corresponding Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target imidazole-2-thione compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazole-2-thione to the corresponding imidazole-2-thiol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization with different substituents.

Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione

The compound features a thione group which is known for its potential biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved evaluating its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
Human Colon Carcinoma (HCT-116)2.03 ± 0.72Harmine2.40 ± 0.12
Hepatocellular Carcinoma (HepG2)2.17 ± 0.83Harmine2.54 ± 0.82

These results indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents, suggesting its potential as a lead compound for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key biological targets such as epidermal growth factor receptor (EGFR) tyrosine kinase. The findings suggest that the compound can effectively inhibit EGFR, which is crucial in cancer progression .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its thione moiety is believed to contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a comparative study involving various imidazole derivatives, this compound was found to outperform many other compounds in terms of anticancer activity against both HCT-116 and HepG2 cell lines. The study employed the MTT assay for cytotoxicity evaluation, confirming that the compound's efficacy is linked to its unique structural features .

Case Study 2: Molecular Interaction Analysis

A detailed molecular docking analysis revealed that the compound forms stable interactions with EGFR, which plays a pivotal role in cell proliferation and survival pathways associated with cancer. This interaction profile suggests that modifications to enhance binding affinity could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death and survival.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of aryl-substituted imidazole derivatives. Key structural analogs include:

Compound Key Structural Differences Functional Implications
5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione Methoxy group at position 4 of the phenyl ring (vs. ethoxy in the target compound). Reduced lipophilicity compared to ethoxy; may alter metabolic stability or solubility.
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole core (vs. imidazole); bromophenyl and propanone substituents. Exhibited 61.9% anti-inflammatory activity (comparable to indomethacin).
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid Triazole ring with thioacetic acid side chain (vs. imidazole-2-thione). Predicted low acute toxicity (GUSAR modeling); ester derivatives show varied bioactivity.

Key Observations :

  • Core Heterocycle : Imidazole-2-thione derivatives (target) may exhibit stronger hydrogen-bonding capacity compared to oxadiazoles or triazoles, impacting target binding .
Pharmacological and Physicochemical Properties
  • Anti-inflammatory Activity : The oxadiazole analog (61.9% inhibition at 20 mg/kg) outperforms many imidazole derivatives, though direct data for the target compound are lacking .
  • Antimicrobial Potential: Novel imidazole-triazole hybrids (e.g., compound 9c in ) show moderate activity against microbial targets, suggesting the target compound’s thione group could enhance such effects .

Physicochemical Properties :

  • Solubility : Ethoxy and methoxy groups improve solubility in polar solvents compared to halogenated analogs .
  • Spectroscopic Characterization : IR and NMR data for similar compounds (e.g., 1H-benzo[d]imidazole derivatives) confirm the presence of thione (-C=S) and aryl protons, aiding structural validation .

Biological Activity

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This imidazole derivative exhibits various pharmacological properties, including anticancer activity, which has been the focus of several studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molar mass of approximately 342.414 g/mol. The compound features an imidazole ring substituted with two aromatic groups, which are believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : Imidazole derivatives have been shown to interact with multiple cellular targets, including topoisomerases and kinases involved in cancer progression. For instance, one study demonstrated that certain imidazole derivatives exhibit potent catalytic inhibition of DNA topoisomerase II, leading to decreased cell viability in cancer cells compared to normal cells .
  • Cell Line Studies : In vitro assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). For example, compounds similar to this compound showed IC50 values indicating significant cytotoxicity against these cell lines .
Cell Line IC50 (µM) Reference
MCF-70.38
HCT1160.95
HeLa7.01

Other Biological Activities

In addition to anticancer effects, imidazole derivatives are being explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Some studies suggest that imidazole compounds can also exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.
  • Antimicrobial Activity : There is emerging evidence that certain imidazole derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Case Studies

Several case studies have been documented regarding the efficacy of imidazole derivatives:

  • Baviskar et al. (2021) : This study investigated various imidazole derivatives and found that specific compounds could significantly inhibit the growth of kidney cancer cells with an LC50 value as low as 25 µM .
  • Recent Advances : A comprehensive review highlighted the progress in synthesizing new imidazole derivatives and their potential as effective anticancer agents against a wide range of cancers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione?

Methodological Answer:
A common approach involves condensation reactions between substituted anilines and aldehydes under reflux conditions. For example, describes synthesizing a structurally analogous imidazole derivative using 4-methoxyaniline and 3,4,5-trimethoxybenzaldehyde in methanol, followed by cyclization with a thiocyanate source (e.g., ammonium thiocyanate) and acid catalysis. Key steps include:

  • Reaction Setup: Mix equimolar ratios of 3,4-dimethoxyaniline and 4-ethoxybenzaldehyde in methanol.
  • Cyclization: Add ammonium thiocyanate and reflux at 70–80°C for 6–8 hours.
  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Validation: Confirm purity using HPLC-MS (e.g., Agilent 6120 system with ESI ionization, as in ) and elemental analysis .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substituent positions and imidazole-thione tautomerism. For example, reports chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl carbons (δ 165–170 ppm) in similar imidazole derivatives .
  • FTIR: Identify the C=S stretch near 1200–1250 cm1^{-1} and methoxy/ethoxy C–O stretches at 1020–1100 cm1^{-1} .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., Exact Mass: 342.1038, as noted in ) ensures molecular formula confirmation .
  • XRD: For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves dihedral angles between aromatic rings and hydrogen-bonding networks .

Advanced: How do the methoxy and ethoxy substituents influence electronic properties and biological activity?

Methodological Answer:
The electron-donating methoxy and ethoxy groups enhance aromatic π-electron density, impacting reactivity and bioactivity:

  • Electronic Effects: Computational studies (e.g., DFT, as in ) show increased electron density at the imidazole-thione core, favoring interactions with electrophilic biological targets .
  • Biological Implications: highlights that methoxy substituents on phenyl rings enhance anti-cancer activity in isoxazole derivatives by improving membrane permeability and target binding. For example, 3,4-dimethoxyphenyl groups in compound 2g (IC50_{50} = 2.63 μM) increased potency 8-fold compared to non-substituted analogs .
    Experimental Validation: Compare logP values (via HPLC) and cytotoxicity assays (e.g., MTT protocol per ) to correlate substituent effects with bioactivity .

Advanced: What strategies address discrepancies in reported biological activities of imidazole-2-thiones?

Methodological Answer:
Contradictions often arise from variations in substituent positioning, assay conditions, or target specificity. Resolve these by:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 4-ethoxy with 4-fluorophenyl, as in ) and test against standardized cell lines (e.g., MCF-7 for anti-cancer activity) .
  • Assay Standardization: Use identical protocols (e.g., Mosmann’s MTT assay in ) across studies to minimize variability .
  • Computational Docking: demonstrates molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences. For example, thiouracil derivatives showed varied binding affinities to tyrosine kinases due to substituent steric effects .

Advanced: How can computational modeling predict the binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or human topoisomerase II). highlights docking poses where imidazole-thiones form hydrogen bonds with active-site residues .
  • MD Simulations: Perform 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. For example, triazole-thiones in showed stable binding to fungal lanosterol demethylase via hydrophobic and π-stacking interactions .
  • QSAR Models: Develop quantitative models using descriptors like Hammett σ values for methoxy/ethoxy groups to predict IC50_{50} trends .

Advanced: What are the challenges in optimizing solubility and bioavailability for this compound?

Methodological Answer:

  • Solubility Enhancement:
    • Co-crystallization: used hydrogen-bond acceptors (e.g., 4-aminobenzoate) to improve aqueous solubility .
    • Prodrug Design: Introduce phosphate esters at the ethoxy group (hydrolyzable in vivo) .
  • Bioavailability Testing:
    • Caco-2 Permeability Assays: Measure apparent permeability (Papp_{app}) to predict intestinal absorption.
    • Pharmacokinetic Profiling: Use LC-MS/MS to quantify plasma concentrations after oral administration in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione
Reactant of Route 2
5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione

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